molecular formula C10H7NO2 B12957348 5-Hydroxyisoquinoline-1-carbaldehyde

5-Hydroxyisoquinoline-1-carbaldehyde

Cat. No.: B12957348
M. Wt: 173.17 g/mol
InChI Key: IAEYROBNBVRJHH-UHFFFAOYSA-N
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Description

5-Hydroxyisoquinoline-1-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to produce various isoquinoline derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxyisoquinoline-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxyisoquinoline-1-carbaldehyde is unique due to its specific functional groups and reactivity. Its aldehyde group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

5-hydroxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-7-2-1-3-10(13)8(7)4-5-11-9/h1-6,13H

InChI Key

IAEYROBNBVRJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C(=C1)O

Origin of Product

United States

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